molecular formula C15H13ClN4O5 B12484389 N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide

N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide

Cat. No.: B12484389
M. Wt: 364.74 g/mol
InChI Key: LMSVPZLYPWJKPD-UHFFFAOYSA-N
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Description

N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide is an organic compound characterized by its complex structure, which includes chloro, nitro, and dimethylamino functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Nitration: Introduction of nitro groups into the aromatic ring.

    Chlorination: Substitution of hydrogen atoms with chlorine.

    Amidation: Formation of the amide bond by reacting an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration and chlorination reactions, followed by purification steps such as recrystallization or chromatography to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of nitro groups to amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines.

Scientific Research Applications

N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chloro-4-nitrophenyl)-2-aminobenzamide
  • N-(2-chloro-4-nitrophenyl)-2-(methylamino)-5-nitrobenzamide

Uniqueness

N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The dimethylamino group also enhances its solubility and interaction with biological targets.

Properties

Molecular Formula

C15H13ClN4O5

Molecular Weight

364.74 g/mol

IUPAC Name

N-(2-chloro-4-nitrophenyl)-2-(dimethylamino)-5-nitrobenzamide

InChI

InChI=1S/C15H13ClN4O5/c1-18(2)14-6-4-9(19(22)23)7-11(14)15(21)17-13-5-3-10(20(24)25)8-12(13)16/h3-8H,1-2H3,(H,17,21)

InChI Key

LMSVPZLYPWJKPD-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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